molecular formula C7H11NO2 B1262297 Ethyl 3-aminopent-4-ynoate

Ethyl 3-aminopent-4-ynoate

Cat. No. B1262297
M. Wt: 141.17 g/mol
InChI Key: XDCFZUJTBDNKAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-aminopent-4-ynoate, also known as Ethyl 3-aminopent-4-ynoate, is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-aminopent-4-ynoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-aminopent-4-ynoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 3-aminopent-4-ynoate

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

ethyl 3-aminopent-4-ynoate

InChI

InChI=1S/C7H11NO2/c1-3-6(8)5-7(9)10-4-2/h1,6H,4-5,8H2,2H3

InChI Key

XDCFZUJTBDNKAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C#C)N

synonyms

ethyl 3-amino-4-pentynoate

Origin of Product

United States

Synthesis routes and methods

Procedure details

In water(30 mL) were mixed ethyl 3-amino-4-pentynoate hydrochloride (258.3 mg, 1.5 mmoles), 30.6 mg (3.95 units) immobilized penicillin G amidohydrolase [Rohm-Pharma] and ethyl phenylacetate (205.7 mg, 1.25 mmoles). The initial pH (3.48) was adjusted to pH 6 with N NaOH (0.5 N) before addition of the ethyl phenylacetate. After 3 hours, an additional 0.9 mmole ethyl phenylacetate was added. This suspension was stirred vigorously at room temperature for six hours. Periodically, 1 mL samples were taken and diluted with acetonitrile and analyzed by reversed phase HPLC.
[Compound]
Name
( 3.48 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.9 mmol
Type
reactant
Reaction Step Two
Name
ethyl 3-amino-4-pentynoate hydrochloride
Quantity
258.3 mg
Type
reactant
Reaction Step Three
Quantity
30.6 mg
Type
reactant
Reaction Step Three
Quantity
205.7 mg
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.